Metalaxyl

Catalog No.
S535047
CAS No.
57837-19-1
M.F
C15H21NO4
M. Wt
279.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metalaxyl

CAS Number

57837-19-1

Product Name

Metalaxyl

IUPAC Name

methyl 2-(N-(2-methoxyacetyl)-2,6-dimethylanilino)propanoate

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

InChI

InChI=1S/C15H21NO4/c1-10-7-6-8-11(2)14(10)16(13(17)9-19-4)12(3)15(18)20-5/h6-8,12H,9H2,1-5H3

InChI Key

ZQEIXNIJLIKNTD-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)COC

Solubility

In ethanol 400, acetone 450, toluene 340, n-hexane 11, n-octanol 68 (all g/l at 25 °C)
In water, 8,400 mg/l @ 22 °C

Synonyms

Acylon, metalaxyl, methyl-DL-N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-alaninate, R-metalaxyl, Rac-metalaxyl, Ridomil, Ridomil, (L-Ala)-isomer

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)COC

Description

The exact mass of the compound Metalaxyl is 279.1471 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.04 min ethanol 400, acetone 450, toluene 340, n-hexane 11, n-octanol 68 (all g/l at 25 °c)in water, 8,400 mg/l @ 22 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. It belongs to the ontological category of carboxamide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.

Mode of Action Studies

Understanding how Metalaxyl disrupts fungal growth is crucial for developing targeted control strategies. Research has focused on its mechanism of action, revealing that Metalaxyl inhibits RNA synthesis within the fungus (). This disrupts essential cellular processes, ultimately leading to fungal death.

Disease Control Efficacy

Metalaxyl's ability to control specific diseases caused by oomycete pathogens is extensively studied in various crops. Researchers evaluate its efficacy in preventing or mitigating diseases like late blight in potato caused by Phytophthora infestans (), downy mildew in grapes caused by Plasmopara viticola, and Pythium root rot in numerous vegetables. These studies establish optimal application methods and dosages for effective disease control.

Metalaxyl is an acylalanine fungicide recognized for its systemic action against various fungal pathogens, particularly those belonging to the genera Pythium and Phytophthora. Its chemical name is methyl N-(methoxyacetyl)-N-(2,6-xylyl)-DL-alaninate, and it is often marketed under trade names such as Ridomil Gold and Apron XL LS. Metalaxyl functions effectively in controlling diseases like potato blight caused by Phytophthora infestans, although resistance has emerged in some fungal populations since its introduction in the 1980s .

  • Metalaxyl acts by inhibiting RNA synthesis in oomycete fungi.
  • It specifically targets a mitochondrial enzyme complex essential for RNA production, disrupting the pathogen's growth and reproduction.
  • Understanding this mechanism helps researchers develop strategies to manage fungicide resistance, which can emerge over time.
  • Metalaxyl is considered to be moderately toxic with an oral LD50 (lethal dose for 50% of test population) exceeding 2000 mg/kg in rats [].
  • However, proper handling procedures are recommended to avoid inhalation, ingestion, or skin contact [].
  • Environmental concerns exist regarding potential persistence and accumulation in soil and water bodies.
  • Research on these aspects is ongoing to ensure safe and sustainable agricultural practices.
. Initially, 2,6-Xylidine undergoes alkylation with methyl 2-bromopropionate to produce an alanine derivative. This intermediate is then reacted with the acid chloride of methoxyacetic acid, resulting in racemic Metalaxyl. The optically pure form, known as Metalaxyl-M or mefenoxam, retains the fungicidal properties of the racemic mixture .

Metalaxyl exhibits significant biological activity as a fungicide. It acts by inhibiting the synthesis of ribonucleic acid (RNA) in fungi, which is crucial for their growth and reproduction. Studies have shown that while Metalaxyl is effective against many strains of Pythium, resistance has developed in various populations over time, leading to reduced efficacy . Additionally, research indicates that Metalaxyl-M can induce DNA damage in non-target organisms like earthworms, raising concerns about its ecological impact .

The synthesis of Metalaxyl can be summarized in the following steps:

  • Alkylation: 2,6-Xylidine is treated with methyl 2-bromopropionate to yield an alanine derivative.
  • Acid Chloride Reaction: The alanine derivative is then reacted with methoxyacetic acid's acid chloride.
  • Chiral Resolution: The racemic product can be further processed to isolate the active stereoisomer, Metalaxyl-M, which has enhanced fungicidal activity.

This method allows for the production of both racemic and optically pure forms of Metalaxyl .

Metalaxyl is widely utilized in agriculture as a systemic fungicide across various crops, including:

  • Vegetable Crops: Effective against root rot and damping-off diseases.
  • Tobacco: Used to manage fungal infections that can affect yield.
  • Turf and Ornamentals: Helps maintain plant health by controlling fungal pathogens.

The compound is also employed in seed treatments to protect emerging plants from soil-borne diseases .

Research into the interactions of Metalaxyl with other compounds has shown varying degrees of effectiveness against different fungal species. For instance, studies have compared its efficacy with other fungicides like azoxystrobin and demonstrated that while both are effective against certain pathogens, their mechanisms of action differ significantly. This highlights the importance of integrated pest management strategies that utilize multiple modes of action to mitigate resistance development .

Metalaxyl shares structural similarities with several other compounds that also exhibit fungicidal properties. Below is a comparison highlighting its uniqueness:

Compound NameChemical StructureMechanism of ActionUnique Feature
MetalaxylC15H21NO4RNA synthesis inhibitionSystemic action against oomycetes
MefenoxamC15H21NO4RNA synthesis inhibitionOptically pure stereoisomer
AzoxystrobinC22H22N2O5Inhibition of mitochondrial respirationBroader spectrum against fungi
MetolachlorC15H22ClNO2Inhibition of chlorophyll synthesisPrimarily used as a herbicide
AlachlorC14H18ClN3O2Inhibition of chlorophyll synthesisBroad-spectrum herbicide

Metalaxyl's unique systemic action and specific effectiveness against certain oomycetes distinguish it from these similar compounds .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Whitish solid; [Merck Index]
Solid
White crystals.

Color/Form

Fine, white powder
... Colorless crystals ... .

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Exact Mass

279.14705815 g/mol

Monoisotopic Mass

279.14705815 g/mol

Boiling Point

295.9 °C @ 760 mm Hg
564.6 °F

Heavy Atom Count

20

Vapor Density

1.2

Density

1.20 @ 20 °C
1.65

LogP

1.65 (LogP)
log Kow = 1.65

Decomposition

When heated to decomposition it emits toxic fumes of nitric oxides.

Appearance

Solid powder

Melting Point

71-72 °C
71 - 72 °C
159.8-161.6 °F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

16K4M187IF

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Fungicides, Industrial

Mechanism of Action

Intraperitoneal injection of metalaxyl (250 mg/kg) produced a decrease in heart rate lasting for more than 60 min in anesthetized rats. Pretreatment of rats with phentolamine (a nonselective alpha-adrenoreceptor antagonist, ip at 20 mg/kg) and prazosin (an alpha 1-adrenoreceptor antagonist, ip at 5 mg/kg) significantly reduced the bradycardia induced by metalaxyl. Yohimbine (an alpha 2-adrenoreceptor antagonist, ip at 10 mg/kg) did not change the effect of metalaxyl on heart rate. The results suggest that alpha 2-adrenoreceptors mediate the bradycardic effect of metalaxyl.
The ability of metalaxyl ... to affect specific biomarkers related to non-genotoxic cocarcinogenesis was investigated. Several CYP-dependent reactions /were/ ... studied in liver, kidney and lung microsomes derived from male and female Swiss Albino CD1 mice treated i.p. with single (200 or 400 mg/kg b.w.) or repeated (200 mg/kg b.w., 3 days) administrations of fungicide. No significant changes in absolute or relative liver, kidney and lung weights were observed after metalaxyl treatment. Although a single dose did not significantly affect the ... monooxygenases, ... selective CYP3A induction was recorded in different tissues after repeated treatment. An approximately 3-fold increase in CYP3A isozymes ... was observed in the liver (both sexes)... and an approximately 5-fold increase (averaged between male and female) in this oxidase activity was present in the kidney. No significant change of the selected biomarkers was observed in the lung. A weak, but significant reduction of CYP2B1... in liver (male) was also recorded. Liver and kidney CYP3A overexpression was corroborated by means of Western immunoblotting analysis... Northern blotting analysis with CYP3A cDNA biotinylated probe showed that, in the liver, the expression of this isozyme is regulated at the mRNA level. On the whole, these data seem to indicate the cotoxic and cocarcinogenic potential of this fungicide.
... the action of ... /metalaxyl/ on nucleic acid and protein synthesis in liquid cultures of Phytophthora nicotianae /was investigated/. The uptake of 32P, 3H-uridine, 3H-thymidine and 14C-leucine as precursors of nuclei acid and protein synthesis by the mycelium was not inhibited by metalaxyl. RNA synthesis as indicated by 3H-uridine incorporation was strongly inhibited (about 80%) by 0.5 ug/ml of metalaxyl. The inhibition was visible already a few minutes after addition of the toxicant. Since the inhibition of incorporation of 3H-thymidine into DNA and of 14C-leucine into protein became significant 2-3 hours later, ... metalaxyl primarily interferes with RNA synthesis. Synthesis of ribosomal RNA is more affected (more than 90%) than that of tRNA (about 55%) and poly(A)-containing RNA. ...it is also evident that mRNA synthesis is less strongly inhibited, at least during the early period of metalaxyl action. The molecular mechanism of metalaxyl inhibition of the transcription process remains open. The fungicide did not inhibit the activity of a partially purified RNA polymerase isolated from the fungus. On the other hand, the RNA synthesis (14C-UTP-incorporation) by a cell homogenate and by isolated nuclear fractions was inhibited significantly. Possibilities of the molecular action of metalaxyl are discussed. The RNA synthesis of some plant systems (cell cultures of Lycopersicon peruvianum, isolated nuclei from the same cell cultures, purified RNA polymerase from Spinacia oleracea chloroplasts) was not inhibited by metalaxyl, not even at high concentrations.

Vapor Pressure

0.0000022 [mmHg]
Vapor pressure: 293 uPa at 20 °C
5.62X10-6 mm Hg @ 25 °C
5.62x10-6 mmHg

Pictograms

Irritant

Irritant

Impurities

Impurities such as 2,6-dimethylaniline, N-methyl-2,6-dimethylaniline, N-(1-methoxycarbonyl-ethyl)-2,6-dimethylaniline, N-methyl-N-(1-methoxycarbonyl-ethyl)-2,6-dimethylaniline, N-methyl-N-(1-methoxyacetyl)-2,6-dimethylaniline, N-(1-methoxyacetyl)-2,6-dimethylaniline & N-ethyl-N-(methoxyacetyl)-2,6-dimethylaniline present in samples of technical metalaxyl were isolated by column chromatography and identified by nuclear magnetic resonance, mass spectroscopy & comparison with reference compounds.

Other CAS

57837-19-1

Absorption Distribution and Excretion

In a single dose study, male & female rats were administed 0.5 or 25 mg/kg of metalaxyl by gavage. Over 60% of the low or high dose was excreted within 24 hr in urine or feces. Negligible amounts were eliminated in expired air. Low tissue residues 6 days after treatment indicated no appreciable bioaccumulation. Female rats eliminated the majority of the dose (55-65%) in urine, & males eliminated most (60-70%) in feces. Although metabolites were not identified, the chromatographic pattern was similar for both sexes & doses.

Metabolism Metabolites

A recent comprehensive study evaluated metalaxyl pharmacokinetics with male & female Sprague-Dawley rats following a single iv dose (1 mg/kg), single oral low dose (1 mg/kg), single oral high dose (200 mg/kg), or repeated oral low doses (1 mg/kg/day for 14 days). The absorption distribution, & elimination patterns were consistent with previous findings. No major dose or sex differences were observed except that urine was th predominant elimination route for females whereas feces was the major route for males. Metalaxyl was readily absorbed (similar iv & oral elimination profiles), extensively metabolized (<1% parent compound in excreta), & rapidly eliminated (70-80% in 24 hr). Ten metabolites were identified. The majority of urinary metabolites were conjugated (glucuronide or sulfate) whereas fecal metabolites were mostly unconjugated. The major metabolite in urine & feces was N-(2,6-dimethylphenyl)-N-(hydroxyacetyl) alanine. Three major & one minor metabolic pathways were proposed. One pathway involved hydrolysis of the ether, followed by oxidation of the resulting alcohol, ester hydrolysis, or N-dealkylation of the ester chain. A second pathway involved oxidation of an aromatic methyl to the benzylic acid or ester hydrolysis. The third major pathway was ester hydrolysis, sometimes followed by benzylic acid formation. The minor pathway involved hydroxylation at the meta position of the phenyl ring. Two major metabolited in urine were not identified. ...
Metalaxyl has known human metabolites that include Methyl N-(2-(hydroxymethyl)-6-methylphenyl)-N-(methoxyacetyl)-DL-alanine, 2-[(2,6-Dimethyl-3-hydroxyphenyl)(methoxyacetyl)amino]propionic acid methyl ester, demethylmetalaxyl, and Metalaxyl acid.
Three major and one minor metabolic pathways are proposed. One pathway involves hydrolysis of the ether, followed by oxidation of the resulting alcohol, ester hydrolysis, or N-dealkylation of the ester chain. A second pathway involves oxidation of an aromatic methyl to the benzylic acid or ester hydrolysis. The third major pathway is ester hydrolysis, sometimes followed by benzylic acid formation. The minor pathway involves hydroxylation at the meta position of the phenyl ring. The majority of urinary metabolites are conjugated (glucuronide or sulfate) whereas fecal metabolites are mostly unconjugated. The major metabolite in urine & feces is N-(2,6-dimethylphenyl)-N-(hydroxyacetyl) alanine. Metalaxyl is excreted in urine and the feces. (L918)

Associated Chemicals

N-(2-hydroxymethyl-6-methylphenyl)-N-(methoxyacetyl)-alanine methyl ester; 87764-37-2

Wikipedia

Metalaxyl

Use Classification

Agrochemicals -> Pesticides
Fungicides

Methods of Manufacturing

Metalaxyl is produced by reaction of 2,6-dimethylaniline with an excess of methyl 2-bromopropionate in the presence of sodium bicarbonate, followed by acetylation with methoxyacetyl chloride.
Prepn: A. Hubele, DE 2515091 corresp to US 4151299 (1975, 1979 to Ciba-Geigy).

Analytic Laboratory Methods

Pesticide or Metabolite (M) Common Name: Metalaxyl; Commodity: Cottonseed; Method Source: Ciba-Geigy; Method ID: AG-348; Method Date: 11/25/80; Instrument: GC/NPD. /From table/
Pesticide or Metabolite (M) Common Name: Metalaxyl; Commodity: Canola seed, dried basil, fresh mint, starfruit; Method Source: Novartis Crop Protection; Method ID: 456-98; Method Date: 3/1/99; Instrument: HPLC/MSD; Estimated LOQ (ppm): 0.01. /From table/
Pesticide or Metabolite (M) Common Name: Metalaxyl; Commodity: Liver, milk; Method Source: Ciba-Geigy; Method ID: AG-349; Method Date: 11/25/80; Instrument: GC/NPD. /From table/
Pesticide or Metabolite (M) Common Name: Metalaxyl; Commodity: Peanut hay, peanuts; Method Source: Ciba-Geigy; Method ID: AG-345; Method Date: 12/7/82; Instrument: GC/NPD. /From table/

Interactions

Because metalaxyl is used on tobacco, a 90 day smoke inhalation study was conducted. Male & female Fischer 344 rats were exposed to smoke form cigarettes containing 0, 130, 3,900, or 13,000 ppm of metalaxyl for 4 hr/day, 5 days/wk. The max air concn of metalaxyl was 5 ug/L. The concns in test cigarettes were 100-1,000 times avg residue levels & 30-100 times greater than the expected max residue levels. Although the study was limited in its ability to simulate human exposure, the results were adequate to demonstrate toxicological effects from exposures are unlikely beyond that from exposures associated with heavy smoking. The profile of residues in inhalable smoke indicated 30% was metalaxyl, 4% was 2,6-dimethylaniline, & 65% was unidentified material.

Dates

Modify: 2023-08-15
1: Yu W, Luo X, Qin X, Huang M, Li J, Zeng S, Zhang K, Hu D. Simultaneous determination and risk assessment of metalaxyl and azoxystrobin in potato by liquid chromatography with tandem mass spectrometry. Environ Monit Assess. 2018 May 9;190(6):335. doi: 10.1007/s10661-018-6717-0. PubMed PMID: 29744742.
2: Staveley JP, Green JW, Nusz J, Edwards D, Henry K, Kern M, Deines AM, Brain R, Glenn B, Ehresman N, Kung T, Ralston-Hooper K, Kee F, McMaster S. Variability in Non-Target Terrestrial Plant Studies Should Inform Endpoint Selection. Integr Environ Assess Manag. 2018 May 4. doi: 10.1002/ieam.4055. [Epub ahead of print] PubMed PMID: 29729081.
3: Zhang Y, Fan Y, Zhang W, Wu G, Wang J, Cheng F, Zheng J, Wang Z. Bio-preparation of (R)-DMPM using whole cells of Pseudochrobactrum asaccharolyticum WZZ003 and its application on kilogram-scale synthesis of fungicide (R)-metalaxyl. Biotechnol Prog. 2018 Apr 25. doi: 10.1002/btpr.2638. [Epub ahead of print] PubMed PMID: 29694734.
4: Gu J, Ji C, Yue S, Shu D, Su F, Zhang Y, Xie Y, Zhang Y, Liu W, Zhao M. Enantioselective Effects of Metalaxyl Enantiomers in Adolescent Rat Metabolic Profiles Using NMR-Based Metabolomics. Environ Sci Technol. 2018 May 1;52(9):5438-5447. doi: 10.1021/acs.est.7b06540. Epub 2018 Apr 23. PubMed PMID: 29683314.
5: Zhao P, Zhao J, Lei S, Guo X, Zhao L. Simultaneous enantiomeric analysis of eight pesticides in soils and river sediments by chiral liquid chromatography-tandem mass spectrometry. Chemosphere. 2018 Aug;204:210-219. doi: 10.1016/j.chemosphere.2018.03.204. Epub 2018 Apr 3. PubMed PMID: 29656157.
6: Masbou J, Meite F, Guyot B, Imfeld G. Enantiomer-specific stable carbon isotope analysis (ESIA) to evaluate degradation of the chiral fungicide Metalaxyl in soils. J Hazard Mater. 2018 Mar 29;353:99-107. doi: 10.1016/j.jhazmat.2018.03.047. [Epub ahead of print] PubMed PMID: 29649698.
7: Barchanska H, Danek M, Sajdak M, Turek M. Review of Sample Preparation Techniques for the Analysis of Selected Classes of Pesticides in Plant Matrices. Crit Rev Anal Chem. 2018 Apr 5:1-25. doi: 10.1080/10408347.2018.1451297. [Epub ahead of print] PubMed PMID: 29621408.
8: Atmaca N, Arikan S, Essiz D, Kalender H, Simsek O, Bilmen FS, Kabakci R. Effects of mancozeb, metalaxyl and tebuconazole on steroid production by bovine luteal cells in vitro. Environ Toxicol Pharmacol. 2018 Apr;59:114-118. doi: 10.1016/j.etap.2018.03.009. Epub 2018 Mar 13. PubMed PMID: 29558666.
9: Dey T, Saville A, Myers K, Tewari S, Cooke DEL, Tripathy S, Fry WE, Ristaino JB, Guha Roy S. Large sub-clonal variation in Phytophthora infestans from recent severe late blight epidemics in India. Sci Rep. 2018 Mar 13;8(1):4429. doi: 10.1038/s41598-018-22192-1. PubMed PMID: 29535313; PubMed Central PMCID: PMC5849725.
10: Chen F, Zhou Q, Xi J, Li DL, Schnabel G, Zhan J. Analysis of RPA190 revealed multiple positively selected mutations associated with metalaxyl resistance in Phytophthora infestans. Pest Manag Sci. 2018 Feb 19. doi: 10.1002/ps.4893. [Epub ahead of print] PubMed PMID: 29457681.
11: Castro-Gutiérrez V, Masís-Mora M, Carazo-Rojas E, Mora-López M, Rodríguez-Rodríguez CE. Impact of oxytetracycline and bacterial bioaugmentation on the efficiency and microbial community structure of a pesticide-degrading biomixture. Environ Sci Pollut Res Int. 2018 Apr;25(12):11787-11799. doi: 10.1007/s11356-018-1436-1. Epub 2018 Feb 14. PubMed PMID: 29442313.
12: Huang J, Zhang X, Liang C, Hu J. Impact of TiO(2) on the chemical and biological transformation of formulated chiral-metalaxyl in agricultural soils. J Hazard Mater. 2018 Apr 15;348:67-74. doi: 10.1016/j.jhazmat.2018.01.035. Epub 2018 Jan 31. PubMed PMID: 29367134.
13: Sonchieu J, Akono EN, Ngwamitang CT, Ngassoum BM. Heath risk among pesticide sellers in Bamenda (Cameroon) and peripheral areas. Environ Sci Pollut Res Int. 2018 Apr;25(10):9454-9460. doi: 10.1007/s11356-018-1243-8. Epub 2018 Jan 20. PubMed PMID: 29353357.
14: Fang S, Tao Y, Zhang Y, Kong F, Wang Y. Effects of metalaxyl enantiomers stress on root activity and leaf antioxidant enzyme activities in tobacco seedlings. Chirality. 2018 Apr;30(4):469-474. doi: 10.1002/chir.22810. Epub 2018 Jan 15. PubMed PMID: 29334408.
15: Smalling KL, Hladik ML, Sanders CJ, Kuivila KM. Leaching and sorption of neonicotinoid insecticides and fungicides from seed coatings. J Environ Sci Health B. 2018 Mar 4;53(3):176-183. doi: 10.1080/03601234.2017.1405619. Epub 2017 Dec 29. PubMed PMID: 29286873.
16: Zhao P, Lei S, Xing M, Xiong S, Guo X. Simultaneous enantioselective determination of six pesticides in aqueous environmental samples by chiral liquid chromatography with tandem mass spectrometry. J Sep Sci. 2018 Mar;41(6):1287-1297. doi: 10.1002/jssc.201701259. Epub 2018 Jan 25. PubMed PMID: 29274257.
17: de Sousa A, AbdElgawad H, Asard H, Pinto A, Soares C, Branco-Neves S, Braga T, Azenha M, Selim S, Al Jaouni S, Fidalgo F, Teixeira J. Metalaxyl Effects on Antioxidant Defenses in Leaves and Roots of Solanum nigrum L. Front Plant Sci. 2017 Nov 30;8:1967. doi: 10.3389/fpls.2017.01967. eCollection 2017. PubMed PMID: 29250085; PubMed Central PMCID: PMC5715272.
18: Martins MR, Santos C, Pereira P, Cruz-Morais J, Lima N. Metalaxyl Degradation by Mucorales Strains Gongronella sp. and Rhizopus oryzae. Molecules. 2017 Dec 14;22(12). pii: E2225. doi: 10.3390/molecules22122225. PubMed PMID: 29240696.
19: Kabir MH, Abd El-Aty AM, Rahman MM, Chung HS, Lee HS, Jeong JH, Wang J, Shin S, Shin HC, Shim JH. Dissipation kinetics, pre-harvest residue limits, and dietary risk assessment of the systemic fungicide metalaxyl in Swiss chard grown under greenhouse conditions. Regul Toxicol Pharmacol. 2018 Feb;92:201-206. doi: 10.1016/j.yrtph.2017.12.003. Epub 2017 Dec 9. PubMed PMID: 29233770.
20: Wu S, Yu W, Sun C, Zheng K, Zhang H, Huang M, Hu D, Zhang K. Simultaneous determination of residues of metalaxyl, cyazofamid and a cyazofamid metabolite in tobacco leaves and soil by liquid chromatography with tandem mass spectrometry. Biomed Chromatogr. 2018 Apr;32(4). doi: 10.1002/bmc.4161. Epub 2018 Jan 5. PubMed PMID: 29226978.

Explore Compound Types